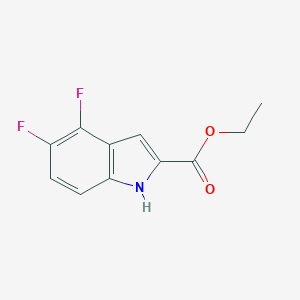

ethyl 4,5-difluoro-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,5-difluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPIGDPELRNWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Studies of Ethyl 4,5 Difluoro 1h Indole 2 Carboxylate

Electrophilic and Nucleophilic Substitutions on the Indole (B1671886) Ring System

The indole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The preferred site of electrophilic substitution in indoles is typically the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, the presence of the ester group at C2 and the fluorine atoms on the benzene (B151609) ring of ethyl 4,5-difluoro-1H-indole-2-carboxylate can modulate this reactivity.

Electrophilic Substitution:

Common electrophilic substitution reactions for indoles include halogenation, nitration, and Friedel-Crafts type reactions. For instance, the Vilsmeier-Haack reaction, which utilizes a phosphorus oxychloride and dimethylformamide mixture, is a well-established method for the formylation of indoles at the C3 position. nih.gov While specific studies on this compound are not extensively documented, the general reactivity pattern of substituted indole-2-carboxylates suggests that electrophilic substitution would preferentially occur at the C3 position, provided the reaction conditions are controlled to avoid reactions at the N1 position. nih.gov

Nucleophilic Substitution:

Nucleophilic substitution on the indole ring itself is less common due to its electron-rich nature. However, the fluorine atoms on the benzene portion of this compound can potentially undergo nucleophilic aromatic substitution (SNAr) under specific conditions, particularly if activated by strong electron-withdrawing groups. More commonly, nucleophilic attack is observed at the electrophilic centers of the molecule, such as the carbonyl carbon of the ester group or at the indole nitrogen after deprotonation.

Alkylation of the indole nitrogen (N1 position) is a common nucleophilic substitution reaction, typically achieved by treating the indole with a base to generate the indolide anion, followed by reaction with an alkyl halide. mdpi.com This modification is crucial for introducing a variety of substituents at the N1 position, which can significantly impact the biological activity of the resulting derivatives.

Interactive Data Table: Representative Substitution Reactions on Indole-2-Carboxylate (B1230498) Scaffolds

| Reaction Type | Reagents and Conditions | Position of Substitution | Product Type |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | 3-Formylindole derivative nih.gov |

| N-Alkylation | Base (e.g., KOH), Alkyl Halide (e.g., R-Br) | N1 | N-Alkylindole derivative mdpi.com |

| Halogenation | N-Halosuccinimide (e.g., NBS, NCS) | C3 | 3-Haloindole derivative |

| Nitration | HNO₃, Ac₂O | C3 | 3-Nitroindole derivative |

Coupling Reactions for Scaffold Diversification (e.g., Ullmann coupling)

Cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a versatile approach to introduce a wide range of substituents, thereby expanding the chemical space for drug discovery and materials science applications.

One of the most relevant coupling reactions for indoles is the Ullmann condensation, which typically involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. organic-chemistry.org In the context of derivatizing the indole scaffold, the Ullmann reaction and its modern variants are particularly useful for N-arylation. The copper-catalyzed N-arylation of indoles with aryl halides provides a direct route to N-arylindoles. nih.govscilit.commit.edu This transformation is generally carried out in the presence of a copper catalyst, a ligand, and a base. amazonaws.com

Other modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could also be envisioned for the diversification of this scaffold, particularly if a halogen atom is introduced at a specific position on the indole ring through prior electrophilic substitution.

Interactive Data Table: Overview of Coupling Reactions for Indole Diversification

| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Product Class |

| Ullmann N-Arylation | Indole, Aryl Halide | CuI, Ligand (e.g., diamine), Base (e.g., K₃PO₄) amazonaws.com | N-Aryl | N-Arylindole derivatives nih.govscilit.commit.edu |

| Suzuki Coupling | Haloindole, Arylboronic acid | Pd catalyst, Base | C-C | Aryl-substituted indole derivatives |

| Heck Coupling | Haloindole, Alkene | Pd catalyst, Base | C-C | Alkenyl-substituted indole derivatives |

| Sonogashira Coupling | Haloindole, Terminal Alkyne | Pd/Cu catalyst, Base | C-C | Alkynyl-substituted indole derivatives |

Spectroscopic and Crystallographic Investigations in Advanced Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like ethyl 4,5-difluoro-1H-indole-2-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms.

In the characterization of this compound, ¹H NMR spectroscopy is used to identify the hydrogen atoms within the molecule. For instance, a study reported the ¹H NMR spectrum of this compound in DMSO-d₆, showing distinct signals that correspond to the different protons. arkat-usa.org The ethyl ester group is identified by a triplet around 1.34 ppm (CH₃) and a quartet around 4.35 ppm (CH₂), with a coupling constant (J) of 7.0 Hz, which is characteristic of an ethyl group. arkat-usa.org The protons on the aromatic indole (B1671886) ring appear as multiplets in the region of 7.20-7.32 ppm. arkat-usa.org A broad singlet observed at approximately 12.30 ppm is characteristic of the N-H proton of the indole ring; its disappearance upon treatment with D₂O confirms this assignment. arkat-usa.org The specific chemical shifts and coupling patterns are essential for confirming the substitution pattern on the indole nucleus.

NMR is also crucial for monitoring the progress of chemical reactions. For example, in the synthesis of N-alkylated indole-2-carboxylates, the disappearance of the indole NH proton signal in the ¹H-NMR spectrum confirms the successful alkylation of the nitrogen atom. mdpi.com

Interactive Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 1.34 | t | 7.0 | -CH₂CH₃ | arkat-usa.org |

| 4.35 | q | 7.0 | -CH₂ CH₃ | arkat-usa.org |

| 7.20 | m | - | Aromatic H | arkat-usa.org |

| 7.30-7.32 | m | - | Aromatic H | arkat-usa.org |

| 12.30 | broad s | - | NH | arkat-usa.org |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the calculated molecular weight for its chemical formula, C₁₁H₉F₂NO₂, is 225.19 g/mol . arkat-usa.org Elemental analysis, a complementary technique, has been used to experimentally verify this composition, with found values for Carbon (58.55%), Hydrogen (3.98%), Nitrogen (6.16%), and Fluorine (16.79%) closely matching the calculated values. arkat-usa.org This agreement provides strong evidence for the correct assignment of the molecular formula and, by extension, the molecular weight.

While detailed fragmentation pathway analysis for this specific difluoro-indole compound is not extensively documented in the provided sources, MS studies on the parent compound, ethyl 1H-indole-2-carboxylate, are available. nist.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃), providing further structural confirmation.

Interactive Table: Molecular Formula and Weight Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉F₂NO₂ | arkat-usa.org |

| Calculated Molecular Weight | 225.19 g/mol | arkat-usa.org |

| Elemental Analysis (Found C%) | 58.55 | arkat-usa.org |

| Elemental Analysis (Found H%) | 3.98 | arkat-usa.org |

| Elemental Analysis (Found N%) | 6.16 | arkat-usa.org |

| Elemental Analysis (Found F%) | 16.79 | arkat-usa.org |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of a mixture containing this compound shows several characteristic absorption bands. arkat-usa.org A prominent band around 1690 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. arkat-usa.org The broad band observed at 3600 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. arkat-usa.org Vibrations associated with the aromatic C-H and C=C bonds, as well as the C-F bonds, would appear in the fingerprint region (below 1500 cm⁻¹), with bands reported at 1290, 1240, 1220, 1020, 865, and 770 cm⁻¹. arkat-usa.org These absorption frequencies provide direct evidence for the presence of the key functional groups required by the structure.

Interactive Table: IR Spectroscopy Data for this compound

| Wavenumber (ν) cm⁻¹ | Functional Group Assignment | Reference |

| 3600 | N-H stretch | arkat-usa.org |

| 1690 | C=O stretch (ester) | arkat-usa.org |

| 1290 | Fingerprint Region (e.g., C-O, C-N, C-F) | arkat-usa.org |

| 1240 | Fingerprint Region (e.g., C-O, C-N, C-F) | arkat-usa.org |

| 1220 | Fingerprint Region (e.g., C-O, C-N, C-F) | arkat-usa.org |

| 1020 | Fingerprint Region (e.g., C-O, C-N, C-F) | arkat-usa.org |

| 865 | Fingerprint Region (e.g., C-H bend) | arkat-usa.org |

| 770 | Fingerprint Region (e.g., C-H bend) | arkat-usa.org |

X-ray Single Crystal Diffraction for Three-Dimensional Structure Elucidation and Conformational Analysis

While the synthesis of this compound has been reported, specific X-ray crystallographic data for this particular difluorinated indole was not found in the searched literature. arkat-usa.org However, the crystal structure of the parent, non-fluorinated compound, ethyl 1H-indole-2-carboxylate, has been determined. nih.govresearchgate.net This analysis revealed a nearly planar molecule that crystallizes as a hydrogen-bonded dimer, with hydrogen bonds forming between the indole N-H group and the ester's keto oxygen atom. nih.govresearchgate.net Such studies provide unambiguous proof of structure and insight into intermolecular interactions, information that would be equally valuable for understanding the solid-state behavior of the difluoro analogue.

Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., Deuterium (B1214612) Labeling Experiments)

Advanced spectroscopic techniques, such as deuterium labeling experiments, are often employed to investigate reaction mechanisms. By selectively replacing hydrogen atoms with deuterium, chemists can trace the path of atoms through a reaction, as the C-D bond is stronger and spectroscopically distinct from a C-H bond.

Deuterium exchange experiments have been used to study the reactivity of the indole ring system in general. researchgate.net These studies show that exchange typically occurs at the 1- (N-H) and 3-positions of the indole ring under acidic conditions. researchgate.net While these general principles are known for indoles, specific mechanistic studies employing deuterium labeling for reactions involving this compound are not detailed in the available research. arkat-usa.org Such an experiment could, for example, be used to probe the mechanism of electrophilic substitution on the difluorinated indole ring or to understand the kinetics of N-H deprotonation/reprotonation.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like ethyl 4,5-difluoro-1H-indole-2-carboxylate, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Prediction of Geometries, Bond Lengths, and Bond Angles

A primary step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in the molecule is calculated. This process predicts key structural parameters. For comparison, the experimental crystal structure of the unsubstituted ethyl 1H-indole-2-carboxylate provides known bond lengths and angles. researchgate.net A theoretical study on the difluoro derivative would generate a similar dataset, revealing how the introduction of two fluorine atoms at the C4 and C5 positions alters the geometry of the indole (B1671886) ring and the attached ethyl carboxylate group. The high electronegativity of fluorine would be expected to cause noticeable changes in bond lengths and angles compared to the parent molecule.

Table 1: Predicted vs. Experimental Geometries (Hypothetical Data)

| Parameter | Predicted (this compound) | Experimental (ethyl 1H-indole-2-carboxylate) |

|---|---|---|

| C4-F Bond Length | Data not available | N/A |

| C5-F Bond Length | Data not available | N/A |

| C4-C5 Bond Length | Data not available | Value from Ref. researchgate.net |

| N1-C2 Bond Angle | Data not available | Value from Ref. researchgate.net |

| C3a-C4-C5 Bond Angle | Data not available | Value from Ref. researchgate.net |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. materialsciencejournal.org DFT calculations would determine the energies of these orbitals and map their spatial distribution, showing which parts of the molecule are most involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net This map is invaluable for predicting how the molecule will interact with other reagents. For this compound, the MEP map would highlight the negative potential around the electronegative oxygen and fluorine atoms, identifying them as likely sites for electrophilic attack. Conversely, positive regions, perhaps near the N-H proton, would indicate sites for nucleophilic attack.

Vibrational Frequencies Analysis and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By correlating the calculated frequencies with experimental IR data, each peak can be assigned to a specific molecular motion (e.g., N-H stretch, C=O stretch). This analysis confirms the molecule's structure and provides insight into its bonding environment. Theoretical studies on related indole carboxylic acids have successfully used this method to interpret their IR spectra. mdpi.com

Quantum Chemical Descriptors for Reactivity and Selectivity

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify reactivity. These include:

Chemical Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

Electronegativity: The ability of the molecule to attract electrons.

Electrophilicity Index: A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for single, static molecules, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation would reveal the conformational landscape of the ethyl carboxylate group, showing its preferred orientations relative to the indole ring. Furthermore, by simulating the molecule in a solvent, MD can provide insights into intermolecular interactions, such as hydrogen bonding between the N-H group and solvent molecules. This approach has been used to study the solvation of similar heterocyclic compounds and understand their behavior in solution. stuba.sk

Theoretical Insights into the Influence of Fluorine Atoms on Electronic Distribution and Aromaticity (e.g., NICS calculations)

Computational and theoretical chemistry studies offer profound insights into the intrinsic properties of molecules like this compound. The introduction of fluorine atoms into the indole scaffold significantly perturbs its electronic structure and aromatic character. This section delves into the theoretical understanding of these effects, with a focus on electronic distribution and aromaticity, often quantified by methods such as Nucleus-Independent Chemical Shift (NICS) calculations.

Aromaticity, a cornerstone of understanding the stability and reactivity of cyclic conjugated systems, is also significantly influenced by fluorine substitution. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a ring system. It involves calculating the magnetic shielding at the center of a ring (or at a point above the ring plane). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.

For this compound, NICS calculations would typically be performed for both the six-membered benzene (B151609) ring and the five-membered pyrrole (B145914) ring of the indole core. The introduction of fluorine atoms is expected to decrease the aromaticity of the benzene ring. The strong inductive electron withdrawal by the fluorine atoms can localize the pi-electrons, thereby diminishing the efficiency of their delocalization around the ring, which is essential for aromaticity. This would be reflected in less negative NICS(0) or NICS(1) values for the benzene ring compared to the unsubstituted indole-2-carboxylate (B1230498).

Below is a representative data table illustrating the kind of results obtained from NICS calculations. The values presented are hypothetical and serve to demonstrate the expected trends based on the principles of fluorine substitution.

Table 1: Hypothetical NICS(1) Values (in ppm) for the Benzene and Pyrrole Rings

| Compound | Benzene Ring NICS(1) | Pyrrole Ring NICS(1) |

| Ethyl 1H-indole-2-carboxylate | -10.5 | -12.0 |

| This compound | -8.0 | -11.5 |

NICS(1) values are calculated at a point 1 Å above the geometric center of the respective rings. More negative values indicate a higher degree of aromaticity.

The hypothetical data in Table 1 illustrates that the difluoro substitution at the 4 and 5 positions is anticipated to reduce the aromaticity of the benzene ring (a less negative NICS value). The impact on the pyrrole ring is expected to be less pronounced but could result in a slight decrease in its aromatic character as well. These computational insights are crucial for understanding the fundamental electronic structure of this compound and for predicting its chemical behavior and potential applications.

Applications in Advanced Organic Synthesis and Scaffold Development

Utilization as a Key Building Block for Complex Heterocyclic Systems

The ethyl indole-2-carboxylate (B1230498) framework is a well-established platform for the synthesis of elaborate heterocyclic systems. The reactivity of the indole (B1671886) nitrogen and the C2-ester group allows for a variety of chemical transformations. For instance, the indole nitrogen can be readily alkylated using bases such as potassium hydroxide, which allows for the introduction of various side chains acs.org. This N-functionalization is a key step in building more complex fused systems.

Furthermore, the ethyl ester at the C2 position is a versatile handle for elaboration. It can undergo hydrazinolysis—reaction with hydrazine hydrate—to form the corresponding indole-2-carbohydrazide in high yield acs.orgrsc.org. This hydrazide intermediate is a crucial building block for a range of other heterocycles. For example, it can be reacted with aldehydes and ketones to form hydrazones or used in cyclization reactions to synthesize five-membered heterocycles like thiazoles acs.orgrsc.org. By applying these established methods to ethyl 4,5-difluoro-1H-indole-2-carboxylate, chemists can create a diverse array of novel, fluorinated heterocyclic compounds. In another synthetic approach, N-alkylated ethyl 1H-indole-2-carboxylates can be converted into fused 3,4-dihydro-1H- acs.orgresearchgate.netoxazino[4,3-a]indoles through intramolecular cyclization, demonstrating the scaffold's utility in creating multi-ring systems researchgate.net.

Scaffold for the Construction of Polycyclic Aromatic Compounds

The indole nucleus itself is a fused heterocyclic system, and it serves as an excellent starting point for the synthesis of larger polycyclic aromatic compounds (PACs), particularly carbazoles. Carbazoles are a class of nitrogen-containing PACs with important applications in materials science and pharmaceuticals. A primary strategy for synthesizing carbazoles from indoles is through a benzannulation reaction, where a new benzene (B151609) ring is appended onto the indole's pyrrole (B145914) ring researchgate.net.

Several methodologies have been developed for this transformation. One approach involves a formal [2+2+2] annulation of indoles with ketones and nitroolefins, promoted by a catalyst such as ammonium iodide (NH4I) under metal-free conditions organic-chemistry.org. This method allows for the assembly of highly diversified carbazoles. Other strategies include Lewis acid-catalyzed intramolecular ring-opening benzannulations of indole-containing precursors to yield functionalized carbazoles researchgate.netresearchgate.net. These synthetic routes highlight the potential of this compound to act as a foundational scaffold for building novel, fluorinated polycyclic aromatic systems, where the fluorine atoms could tune the electronic and photophysical properties of the final compound.

Precursor for the Synthesis of Indole-Based Chemical Probes

Chemical probes are essential tools for studying biological systems. The indole scaffold is a common feature in molecules designed for such purposes due to its biocompatibility and ability to interact with biological targets. This compound is a suitable precursor for creating these specialized molecules.

A key transformation in this context is the conversion of the ethyl ester to a carbohydrazide, which can then be coupled with other molecules, such as fluorophores or affinity tags acs.org. This modular approach allows for the systematic development of probes. For example, indole-based structures have been incorporated into fluorescent probes designed to have a high affinity for specific biological targets like σ receptors researchgate.net. The difluoro substitution pattern on the this compound scaffold could offer unique advantages, such as acting as a ¹⁹F NMR reporter group for imaging studies or enhancing the binding affinity and selectivity of the probe.

Strategic Integration into Diverse Chemical Libraries for Research Purposes

In modern drug discovery, the creation of chemical libraries containing diverse and structurally unique molecules is paramount for identifying new therapeutic leads. The indole ring is considered a "privileged scaffold" because it is a core structure in numerous biologically active compounds and pharmaceuticals acs.orgamanote.com.

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability, binding affinity, and lipophilicity researchgate.netwikipedia.org. This compound combines the privileged indole scaffold with the benefits of fluorine substitution. Its functional handles allow for its easy incorporation into combinatorial synthesis workflows, enabling the rapid generation of a large number of distinct derivatives. The resulting libraries of fluorinated indole compounds can be screened against a wide range of biological targets to discover new lead compounds for drug development programs researchgate.netresearchgate.netrsc.org.

Structure Activity Relationship Sar Methodologies in the Context of Fluorinated Indole Carboxylates

Investigating the Positional and Electronic Effects of Fluorine on Molecular Interactions

Fluorine is the most electronegative element, and its incorporation into the indole (B1671886) ring significantly modifies the electron distribution and dipole moment of the aromatic system. researchgate.net This strong inductive electron-withdrawing effect can influence the acidity of the indole N-H group, hydrogen bonding capabilities, and non-covalent interactions such as π-π stacking and cation-π interactions. researchgate.net Studies on 4-fluoroindole and 5-fluoroindole demonstrate that the position of the fluorine atom distinctly alters the electronic character of the excited states (La/Lb states), which can impact molecular recognition in light-dependent biological processes or spectroscopic investigations. nih.gov

In the case of 4,5-difluoro substitution, the combined electron-withdrawing effects of two adjacent fluorine atoms on the benzene (B151609) portion of the indole ring are substantial. This pattern of substitution can:

Modulate Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. However, the specific substitution pattern is crucial, as changes in the molecular dipole moment can also affect solubility and partitioning behavior.

Block Metabolic Oxidation: Placing fluorine atoms on the aromatic ring is a common strategy to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov This can increase the metabolic stability and bioavailability of the compound.

Influence Binding Affinity: The altered electronic surface potential due to fluorine substitution can lead to new, favorable interactions with protein targets, such as dipole-dipole or hydrogen bond acceptor interactions, potentially increasing binding affinity and potency. Research has shown that substitution at the 4-position of the indole ring can have a particularly significant effect on the electronic transition dipole moment of the chromophore. nih.gov

The table below summarizes the key electronic and physicochemical effects of fluorine substitution on the indole ring.

| Property | Effect of Fluorine Substitution | Rationale |

| Electron Density | Localized reduction in electron density on the benzene ring. | High electronegativity of fluorine creates a strong inductive (-I) effect. researchgate.net |

| Lipophilicity (logP) | Generally increased. | Fluorine is more lipophilic than hydrogen, enhancing partitioning into nonpolar environments. |

| Metabolic Stability | Often increased. | The strong C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450. nih.gov |

| Acidity (pKa of N-H) | Increased (lower pKa). | The inductive effect of fluorine withdraws electron density, stabilizing the conjugate base. |

| Dipole Moment | Significantly altered. | The C-F bond introduces a strong dipole, changing the overall molecular polarity. researchgate.net |

Systematic Modifications at the Ester and Indole Nitrogen Positions and their Impact on Molecular Recognition Properties

Systematic structural modifications of the parent scaffold, ethyl 4,5-difluoro-1H-indole-2-carboxylate, at the C2-ester and N1-indole positions are crucial for exploring the SAR and optimizing molecular recognition.

Modifications at the C2-Ester Position: The ethyl carboxylate group at the C2 position is a key feature that can participate in hydrogen bonding and dipole-dipole interactions within a receptor binding pocket. Modifications at this site are performed to probe the steric and electronic requirements for optimal binding.

Ester Chain Length: Varying the alkyl chain of the ester (e.g., from methyl to propyl) can explore the size and shape of a hydrophobic pocket near the C2 position.

Ester to Amide/Hydrazide Conversion: Converting the ester to a carboxamide or a carbohydrazide introduces additional hydrogen bond donor and acceptor capabilities. mdpi.com SAR studies on indole-2-carboxamides have shown that these modifications significantly influence biological activity, with substitutions on the amide nitrogen providing a vector for further exploration of the binding site. nih.gov For instance, studies on indole-2-carboxylic acid benzylidene-hydrazides revealed that this functional group was critical for their activity as apoptosis inducers. mdpi.com

Modifications at the N1-Indole Position: The indole nitrogen (N-H) is an important hydrogen bond donor. Alkylation or acylation at this position can determine whether this hydrogen bond is necessary for activity and can introduce new interactions with a target.

N-Alkylation/N-Benzylation: The synthesis of N-alkyl or N-benzyl derivatives allows for the exploration of nearby hydrophobic regions in a binding site. mdpi.commdpi.com Studies have shown that successful N-alkylation of ethyl indole-2-carboxylate (B1230498) can be achieved under basic conditions, leading to new derivatives with altered recognition properties. mdpi.com

N-Fluoroalkylation: Introducing N-fluoroalkyl groups can further modulate the electronic properties and lipophilicity of the indole ring system, potentially enhancing bioavailability and binding affinity. nih.gov

N-Acylation: Acylating the indole nitrogen can serve as a protecting group or as a means to introduce a different type of interaction profile, although it can also deactivate the indole ring towards certain reactions. researchgate.net

The impact of these modifications is summarized in the table below.

| Modification Site | Type of Modification | Potential Impact on Molecular Recognition |

| C2-Ester | Varying alkyl chain length | Probes steric limits of hydrophobic pockets. |

| Conversion to amide | Introduces new H-bond donor/acceptor sites. nih.gov | |

| Conversion to hydrazide | Expands H-bonding capacity and allows further derivatization. mdpi.com | |

| N1-Indole | N-H (unsubstituted) | Acts as a hydrogen bond donor. |

| N-Alkylation/Benzylation | Explores hydrophobic interactions; removes H-bond donor capability. mdpi.commdpi.com | |

| N-Acylation | Modulates electronics and steric profile; removes H-bond donor. researchgate.net |

Conformational Analysis and its Role in Defining Structural Features

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of fluorinated indole carboxylates helps define the spatial arrangement of key functional groups necessary for molecular recognition.

The introduction of fluorine atoms can have significant stereoelectronic effects that influence the conformational preferences of a molecule. mdpi.com In the case of this compound, the fluorine atoms at C4 and C5 can influence the planarity of the indole ring and the preferred orientation of the C2-carboxylate substituent. While the indole ring itself is largely planar, the rotational freedom around the C2-C(carbonyl) bond and the C(carbonyl)-O(ester) bond allows the ethyl carboxylate group to adopt different orientations.

Computational studies and experimental techniques like NMR spectroscopy are used to investigate these conformational preferences. nih.gov For example, studies on other fluorinated heterocyclic systems have shown that electrostatic interactions involving fluorine can lead to a preference for specific conformations, such as an axial orientation in fluorinated piperidines. nih.govnih.gov This principle suggests that the fluorine atoms at C4 and C5 could engage in intramolecular interactions that stabilize a particular rotamer of the C2-ester group, pre-organizing the ligand for receptor binding. The conformation of rings fused to the indole core is also a critical factor, as seen in complex indole alkaloids where piperazine rings adopt specific boat conformations to orient substituents for optimal interaction. mdpi.com Understanding these low-energy, bioactive conformations is essential for designing rigid analogs or peptidomimetics with improved activity.

Development of Pharmacophore Models for Indole-Based Systems

Pharmacophore modeling is a powerful computational tool used to distill the key structural features of a series of active molecules into a three-dimensional map of essential interactions. youtube.com For indole-based systems, a pharmacophore model identifies the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups that are required for binding to a specific biological target. researchgate.netnih.govmdpi.com

The development of a pharmacophore model for a series of fluorinated indole carboxylates would typically involve:

Data Set Collection: Assembling a diverse set of indole derivatives with known biological activities against a specific target.

Conformational Analysis: Generating a set of low-energy conformations for each molecule to ensure the bioactive conformation is represented.

Feature Identification and Mapping: Identifying common chemical features (e.g., H-bond acceptors, aromatic rings) across the most active molecules.

Hypothesis Generation: Generating and scoring multiple 3D arrangements of these features to find the model that best explains the observed SAR. nih.gov

Validation: Testing the model's ability to distinguish active from inactive compounds and to predict the activity of molecules not used in its creation.

Once validated, the pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse hits. frontiersin.org It also provides crucial insights for the rational design of new derivatives. For example, a model might reveal the necessity of a hydrogen bond acceptor at a specific distance from the aromatic indole ring, guiding the modification of the C2-ester group. This approach, often combined with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, provides a detailed understanding of how steric, electrostatic, and hydrophobic fields around the molecule influence its potency. researchgate.netresearchgate.net

Computational and Theoretical Investigations of (2E)-2-(nitrosomethylidene)-3H-1-3-benzothiazole

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies focused exclusively on the compound (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole. While the broader class of benzothiazole derivatives has been the subject of numerous computational analyses, the specific data required to populate the following sections for this particular molecule are not publicly available.

Theoretical and computational chemistry provide powerful tools for predicting and understanding the properties of molecules. These methods allow for the investigation of molecular structure, spectroscopy, and reactivity without the need for laboratory synthesis. For a novel or less-studied compound like (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole, such computational studies would be invaluable for elucidating its fundamental chemical characteristics.

Generally, these investigations employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the electronic structure of the molecule. From this, a wide range of properties can be calculated and analyzed.

Theoretical NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure determination. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are sensitive to the electronic environment of each nucleus. These predictions are typically performed by optimizing the molecular geometry and then using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Comparing calculated shifts to experimental data can confirm structural assignments. No specific calculated NMR data for (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has been reported.

Vibrational Frequency Analysis (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis can predict these vibrational frequencies and their corresponding intensities. This analysis is crucial for assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. Such a detailed vibrational analysis for (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole is not currently available in the literature.

Electronic Absorption and Emission Spectra Prediction

The electronic properties of a molecule, such as its color and fluorescence, are determined by how it interacts with light. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. This provides information on the maximum absorption wavelengths (λmax) and oscillator strengths. Similarly, emission spectra can be predicted by studying the relaxation from the first excited state. Specific predictive studies on the electronic absorption and emission spectra for this compound have not been published.

Reactivity and Selectivity Predictions

Computational methods are instrumental in predicting the reactivity of a molecule, identifying its most reactive sites, and understanding its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). The MEP surface would indicate the likely sites for electrophilic and nucleophilic attack on (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole, but a specific MEP analysis for this molecule has not been documented.

Analysis of Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.

These parameters are useful for comparing the reactivity of different compounds. While studies on other benzothiazole derivatives often include these calculations, specific values for (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole are not available.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its conformational changes and dynamics. By simulating the motion of atoms over time, MD can provide insights into the flexibility of the molecule, its stable conformations, and how it interacts with its environment, such as a solvent. There are no published molecular dynamics simulation studies specifically investigating the conformational landscape and dynamics of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole.

Q & A

Q. What are the primary synthetic routes for ethyl 4,5-difluoro-1H-indole-2-carboxylate, and how do their yields and regioselectivity compare?

Methodological Answer: The compound is synthesized via two main approaches:

- Fischer Indole Synthesis : Cyclization of fluorinated phenylhydrazines with ketoesters under acidic conditions. This method is versatile but may require optimization of acid catalysts (e.g., HCl vs. HSO) to improve yields .

- Lithiation Strategies : Lithiation of N-BOC-protected 3,4-difluoroaniline derivatives followed by reaction with diethyl oxalate or ethyl bromopyruvate. This route offers better control over substituent positioning but demands strict anhydrous conditions .

Key Considerations : Yields for Fischer synthesis typically range from 30–50%, while lithiation methods achieve 40–60% but require advanced handling of air-sensitive reagents.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR is essential to confirm fluorine substitution patterns. For example, shifts for 4,5-difluoro derivatives appear as distinct doublets between -110 to -120 ppm, differing from mono- or tetrafluoro analogs .

- HPLC-MS : Used to assess purity and detect regioisomeric byproducts. Reverse-phase C18 columns with acetonitrile/water gradients resolve indole derivatives effectively .

- X-ray Crystallography : Critical for unambiguous structural confirmation, especially when spectral data conflicts arise due to fluorine’s electronegativity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data caused by fluorine’s inductive effects?

Methodological Answer: Fluorine’s strong electronegativity distorts - and -NMR signals, complicating assignments. Strategies include:

- Comparative Analysis : Compare experimental shifts with calculated DFT models (e.g., B3LYP/6-31G*) to validate assignments .

- Decoupling Experiments : Use - heteronuclear coupling to identify adjacent protons and clarify splitting patterns .

- Isotopic Labeling : Synthesize -labeled analogs to trace carbon environments in complex spectra .

Q. What strategies optimize regioselectivity in Fischer indole synthesis for 4,5-difluoro derivatives?

Methodological Answer: Regioselectivity challenges arise due to competing cyclization pathways. Solutions include:

- Substituent Effects : Electron-withdrawing fluorine groups direct cyclization to the C2 position. Pre-functionalizing the aniline ring with methyl or methoxy groups can further bias reactivity .

- Acid Catalyst Screening : Strong acids (e.g., polyphosphoric acid) favor C2-carboxylate formation, while milder acids (acetic acid) may yield C3 byproducts. Systematic screening is advised .

- Temperature Control : Higher temperatures (150–190°C) improve cyclization rates but risk decomposition. Stepwise heating (e.g., 100°C → 150°C) balances yield and purity .

Q. How do fluorination patterns (4,5-difluoro vs. 5,6-difluoro) influence biological activity in indole derivatives?

Methodological Answer: Fluorine placement alters electronic and steric profiles, impacting target binding:

- Electronic Effects : 4,5-Difluoro substitution enhances electron deficiency at C3, improving interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Steric Considerations : 5,6-Difluoro analogs may hinder rotation of the carboxylate group, reducing conformational flexibility and bioactivity. Docking studies with target proteins (e.g., COX-2) are recommended to validate hypotheses .

- Comparative SAR : Synthesize both isomers and test against relevant assays (e.g., antimicrobial or anticancer screens) to map structure-activity relationships .

Q. Data Contradiction Analysis

Q. Discrepancies in Reported Melting Points: How to Address Them?

Methodological Answer: Variations in melting points (e.g., 232–234°C vs. 256–259°C for similar indole carboxylates) often stem from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. DMF/water) to isolate stable polymorphs .

- Purity Issues : Use preparative HPLC to remove trace impurities (e.g., regioisomers or unreacted starting materials) before MP determination .

- Calibration Errors : Validate equipment with standard reference compounds (e.g., indole-5-carboxylic acid, mp 208–210°C) .

Q. Experimental Design Recommendations

Q. Designing a Scalable Synthesis Protocol

- Batch vs. Flow Chemistry : For scale-up, flow reactors reduce side reactions (e.g., decarboxylation) by ensuring precise temperature control .

- Green Chemistry : Replace toxic solvents (DMSO) with biodegradable alternatives (e.g., cyclopentyl methyl ether) in lithiation steps .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and minimize offline sampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.